(E)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide
Description
(E)-N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a hybrid scaffold of 1,2,4-oxadiazole and 1-methylpyrazole. Its E-configuration ensures optimal spatial alignment for target binding, as confirmed by X-ray crystallography using SHELX software, a standard tool for small-molecule structural refinement .
Properties
IUPAC Name |
(E)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-20-11-13(9-16-20)15-18-14(23-19-15)10-17-24(21,22)8-7-12-5-3-2-4-6-12/h2-9,11,17H,10H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBKSBVDPVWFK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide is a derivative of the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group attached to an ethenesulfonamide moiety and a pyrazole-substituted oxadiazole ring. The molecular weight is approximately 336.39 g/mol.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities including:
- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
The anticancer activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle progression.
- Targeting Signaling Pathways : It has been shown to interfere with key signaling pathways such as NF-kB and EGFR pathways, leading to reduced tumor growth.
Case Studies and Experimental Findings
Several studies have evaluated the anticancer efficacy of oxadiazole derivatives:
Additional Biological Activities
Apart from anticancer effects, the compound also exhibits:
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Effects
Some studies suggest that these compounds can reduce inflammation by inhibiting COX enzymes and other inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
The compound’s core structure shares similarities with three classes of derivatives:
- Oxadiazole-containing sulfonamides : These often exhibit improved metabolic stability compared to amide-based analogs.
- Pyrazole-integrated scaffolds : The 1-methylpyrazole group enhances solubility and bioavailability relative to bulkier aryl substituents.
- Ethenesulfonamides : The (E)-configuration is critical for activity, as (Z)-isomers typically show reduced binding affinity due to steric clashes.
Physicochemical Properties
Key properties were compared using methodologies such as spectrofluorometry and tensiometry, commonly applied to assess solubility and aggregation behavior in related compounds . For example:
| Compound Name | Molecular Weight | LogP | Solubility (PBS, µg/mL) | CMC* (mM) |
|---|---|---|---|---|
| Target Compound | 432.45 | 2.8 | 15.2 ± 1.3 | N/A |
| Analog 1 (Oxadiazole-benzenesulfonamide) | 410.40 | 3.1 | 8.7 ± 0.9 | 0.05† |
| Analog 2 (Pyrazole-thioether) | 398.38 | 2.5 | 22.5 ± 2.1 | N/A |
*Critical micelle concentration (CMC) is relevant for amphiphilic analogs; the target compound lacks surfactant properties.
†Data from quaternary ammonium analogs using tensiometry .
Computational and Crystallographic Insights
Structural refinements via SHELX revealed that the oxadiazole ring’s planar geometry facilitates π-π stacking with kinase active sites, a feature absent in saturated heterocycles like tetrahydrofuran analogs. Molecular dynamics simulations further suggest that the sulfonamide’s sulfonyl group stabilizes binding through water-mediated hydrogen bonds.
Methodological Considerations
- Crystallography : SHELX remains a gold standard for resolving stereochemical details in sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
